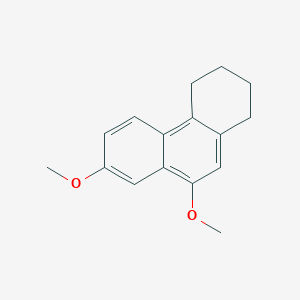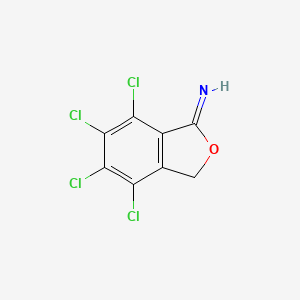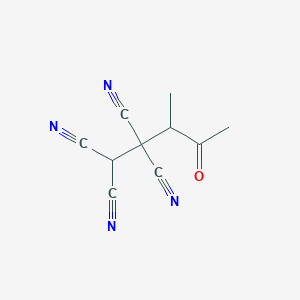
N,N'-(2-Formylthiene-3,4-diyl)dipropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group attached to a thiene ring, which is further connected to two propanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide typically involves the reaction of 2-formylthiophene with propanamide derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiene ring can undergo substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the thiene ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide involves its interaction with specific molecular targets and pathways. The formyl group and thiene ring are key functional groups that contribute to its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(2-Formylthiene-3,4-diyl)bis(2,2-dimethylpropanamide)
Comparison
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is unique due to its specific structure and the presence of propanamide groups. Compared to similar compounds like N,N’-(2-Formylthiene-3,4-diyl)diacetamide, it may exhibit different reactivity and properties due to the differences in the amide groups. These structural variations can lead to differences in their applications and effectiveness in various fields.
Eigenschaften
| 90070-02-3 | |
Molekularformel |
C11H14N2O3S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
N-[5-formyl-4-(propanoylamino)thiophen-3-yl]propanamide |
InChI |
InChI=1S/C11H14N2O3S/c1-3-9(15)12-7-6-17-8(5-14)11(7)13-10(16)4-2/h5-6H,3-4H2,1-2H3,(H,12,15)(H,13,16) |
InChI-Schlüssel |
QCCNBGOASYKEFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CSC(=C1NC(=O)CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/no-structure.png)


![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
